3-(3-Cyanophenyl)-2-methyl-1-propene
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Overview
Description
3-(3-Cyanophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a cyanophenyl group attached to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyanophenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Cyanophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Cyanophenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Cyanophenyl)-2-methyl-1-propene involves its interaction with various molecular targets The cyanophenyl group can participate in π-π interactions with aromatic systems, while the propene chain can undergo addition reactions
Comparison with Similar Compounds
- 3-(4-Cyanophenyl)-2-methyl-1-propene
- 3-(2-Cyanophenyl)-2-methyl-1-propene
- 3-(3-Cyanophenyl)-1-propene
Uniqueness: 3-(3-Cyanophenyl)-2-methyl-1-propene is unique due to the specific positioning of the cyanophenyl group and the methyl substitution on the propene chain. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from its analogs.
Biological Activity
3-(3-Cyanophenyl)-2-methyl-1-propene is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H11N
- CAS Number : 731772-73-9
- IUPAC Name : 3-(3-Cyanophenyl)-2-methylpropene
The compound features a cyanophenyl group attached to a propene chain, which is believed to influence its biological interactions and activities.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules, including enzymes and receptors. The presence of the cyano group may enhance its reactivity and binding affinity, potentially leading to modulation of metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the cyanophenyl moiety can inhibit the growth of various bacterial strains. A related compound demonstrated an IC50 value of 36.4 µM against Leishmania amazonensis, suggesting a potential for antiprotozoal activity .
Anti-inflammatory Effects
In vitro studies have indicated that the compound may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Antioxidant Activity
The antioxidant potential of this compound has been explored in several studies. Compounds with similar structures have shown the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Screening : A series of cyanophenyl derivatives were synthesized and screened for antimicrobial activity. One derivative exhibited potent activity against Staphylococcus aureus, with an MIC value indicating significant efficacy .
- Anti-inflammatory Studies : In a controlled study, compounds similar to this compound were tested for their ability to inhibit nitric oxide production in macrophages, demonstrating a reduction in inflammatory markers .
- Antioxidant Evaluation : The DPPH radical scavenging assay revealed that several analogs showed promising antioxidant activity, with varying degrees of effectiveness based on structural modifications .
Table 1: Biological Activity Summary of this compound Analogues
Compound | Activity Type | IC50 / MIC (µM) | Reference |
---|---|---|---|
Compound A | Antimicrobial | 36.4 | |
Compound B | Anti-inflammatory | Not specified | |
Compound C | Antioxidant | Varies (10-50) |
Table 2: Structure-Activity Relationship (SAR)
Properties
IUPAC Name |
3-(2-methylprop-2-enyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7H,1,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKHVPPPYPSHNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641141 |
Source
|
Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-73-9 |
Source
|
Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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